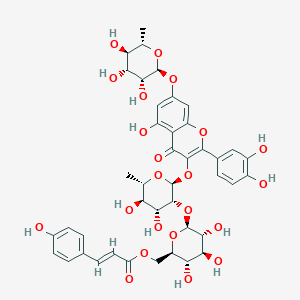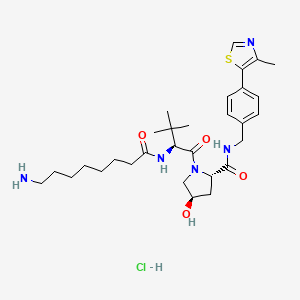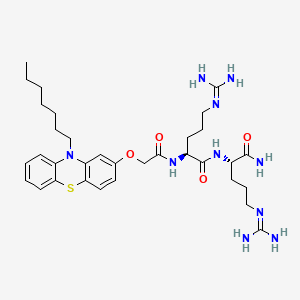
Sarmenoside II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sarmenoside II is a flavonol glycoside, a type of compound known for its bioactive properties. It has demonstrated significant inhibitory activity on lipid accumulation, particularly in HepG2 cells, where it reduces albumin-oleate-induced lipid accumulation by approximately 30% at a concentration of 100 micromolar .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sarmenoside II involves the extraction and isolation from the whole plant of Sedum sarmentosum, a member of the Crassulaceae family . The process includes several steps of chemical and physicochemical analysis to elucidate its structure. The detailed synthetic route and reaction conditions are typically proprietary and specific to research institutions or industrial manufacturers.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Sedum sarmentosum, followed by purification processes such as chromatography. The exact methods can vary depending on the desired purity and application of the compound.
化学反応の分析
Types of Reactions
Sarmenoside II undergoes various chemical reactions, including:
Oxidation: This reaction can alter the flavonol structure, potentially enhancing or diminishing its bioactivity.
Reduction: This reaction can modify the glycosidic bonds, affecting the compound’s solubility and bioavailability.
Substitution: This reaction can introduce different functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxidized flavonol derivatives, while reduction may yield different glycoside forms.
科学的研究の応用
Sarmenoside II has a wide range of scientific research applications:
Chemistry: It is used to study the properties and reactions of flavonol glycosides.
Biology: It is used to investigate its effects on lipid metabolism and its potential as a therapeutic agent for metabolic disorders.
Industry: It can be used in the development of nutraceuticals and functional foods aimed at reducing lipid accumulation.
作用機序
Sarmenoside II exerts its effects by inhibiting lipid accumulation in cells. It targets specific pathways involved in lipid metabolism, reducing the uptake and storage of lipids in cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in lipid metabolism .
類似化合物との比較
Similar Compounds
- Sarmenoside I
- Sarmenoside III
- Sarmenoside IV
Uniqueness
Sarmenoside II is unique among its analogs due to its specific inhibitory activity on lipid accumulation. While other sarmenosides also exhibit bioactive properties, this compound has shown a distinct ability to reduce lipid accumulation in HepG2 cells by approximately 30% at a concentration of 100 micromolar .
特性
分子式 |
C42H46O22 |
|---|---|
分子量 |
902.8 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O22/c1-15-28(48)32(52)35(55)40(58-15)60-20-12-23(46)27-24(13-20)61-37(18-6-9-21(44)22(45)11-18)38(31(27)51)63-42-39(34(54)29(49)16(2)59-42)64-41-36(56)33(53)30(50)25(62-41)14-57-26(47)10-5-17-3-7-19(43)8-4-17/h3-13,15-16,25,28-30,32-36,39-46,48-50,52-56H,14H2,1-2H3/b10-5+/t15-,16-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
InChIキー |
QQEHQKHTNVQKRA-YIMCHTOYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)





![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)


![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)


